molecular formula C13H16Br2N2O B13511568 4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide

4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide

Cat. No.: B13511568
M. Wt: 376.09 g/mol
InChI Key: BUCARIFQUCEYSL-UHFFFAOYSA-N
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Description

4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is an organic compound with the molecular formula C14H16Br2N2O. It is a brominated derivative of phenoxy-pyrazole, characterized by its unique structure that includes a bromomethyl group attached to a phenoxy ring, which is further connected to a trimethyl-pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide typically involves the following steps:

    Bromination: The starting material, 4-(hydroxymethyl)phenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to form 4-(bromomethyl)phenol.

    Etherification: The bromomethylated phenol is then reacted with 1,3,5-trimethyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.

    Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid (HBr).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can lead to the formation of dehalogenated products using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Scientific Research Applications

4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxy and pyrazole moieties contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)phenol: A precursor in the synthesis of the target compound.

    1,3,5-Trimethyl-1H-pyrazole: Another precursor used in the synthesis.

    4-(Hydroxymethyl)phenoxy-1,3,5-trimethyl-1H-pyrazole: A related compound with a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H16Br2N2O

Molecular Weight

376.09 g/mol

IUPAC Name

4-[4-(bromomethyl)phenoxy]-1,3,5-trimethylpyrazole;hydrobromide

InChI

InChI=1S/C13H15BrN2O.BrH/c1-9-13(10(2)16(3)15-9)17-12-6-4-11(8-14)5-7-12;/h4-7H,8H2,1-3H3;1H

InChI Key

BUCARIFQUCEYSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)OC2=CC=C(C=C2)CBr.Br

Origin of Product

United States

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